Canagliflozin Defluoro Impurity

Overview

Description

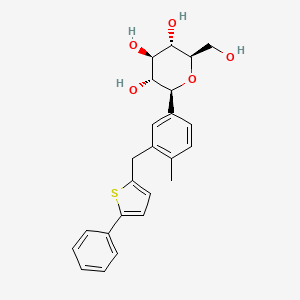

Canagliflozin Defluoro Impurity is an impurity of Canagliflozin, a sodium/glucose cotransporter 2 (SGLT2) inhibitor . Canagliflozin has been shown to dose-dependently reduce the calculated renal threshold for glucose excretion and increase urinary glucose excretion .

Synthesis Analysis

The synthesis of Canagliflozin often starts with the starting materials containing sugar moieties having alpha and beta isomers in equimolar concentrations. These impurities of the starting material serve as a potential source of undesired isomeric impurities in the final API .Molecular Structure Analysis

The molecular formula of Canagliflozin Defluoro Impurity is C24H26O5S . The IUPAC name is (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol .Chemical Reactions Analysis

The separation of Canagliflozin and its isomeric impurities from its other impurities has been demonstrated . It is quite challenging to separate alpha and beta isomers in normal and reverse phase chromatography, hence it is difficult to purify these isomers .Physical And Chemical Properties Analysis

The molecular weight of Canagliflozin Defluoro Impurity is 426.54 . It has a boiling point of 645.1±55.0°C at 760 mmHg and a density of 1.326±0.06 g/cm3 .Scientific Research Applications

Management of Type 2 Diabetes Mellitus

Canagliflozin is a novel class of sodium glucose co-transporter (SGLT II) inhibitors and has been widely used for the management of type 2 diabetes mellitus (T2DM) through an insulin-independent mechanism . It prevents reabsorption of glucose in the kidneys, thereby stimulating glucose excretion in the urine .

Heart Failure Treatment

Canagliflozin has shown potential in the treatment of heart failure. A study found that patients with type 2 diabetes who were hospitalized for acute heart failure had a lower risk of re-hospitalization when they received canagliflozin at discharge . The study also observed changes in N-terminal pro–B-type natriuretic peptide (NT-ProBNP) concentration during follow-up .

Enhanced Oral Bioavailability

Research has been conducted to enhance the oral bioavailability of Canagliflozin. A study developed and evaluated a spray-dried lipid-based formulation (solid SMEDDS) for enhancing oral bioavailability and anti-diabetic activity of Canagliflozin . The study found that the optimized solid SMEDDS exhibited acceptable practical yield and flow properties and enhanced amorphization, nanoparticulate distribution, and acceptable drug content .

Mechanism of Action

Target of Action

Desfluoro Canagliflozin, also known as G2X6T2GQ6S or Canagliflozin Defluoro Impurity, primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is found in the proximal tubules of the kidney and is responsible for reabsorbing filtered glucose from the renal tubular lumen .

Mode of Action

Desfluoro Canagliflozin acts as an inhibitor of SGLT2 . By inhibiting this co-transporter, it prevents the reabsorption of glucose in the kidneys, leading to an increase in glucose excretion and a decrease in blood glucose levels . This mechanism of action is insulin-independent .

Biochemical Pathways

The inhibition of SGLT2 by Desfluoro Canagliflozin affects several biochemical pathways. It increases the colonic glucose concentration and restores the number of Lactobacillus bacteria, which are often low in certain disease states . It also impacts pathways related to glycine, serine, threonine metabolism, galactose metabolism, pyruvate metabolism, and glycolysis/gluconeogenesis .

Pharmacokinetics

Desfluoro Canagliflozin exhibits dose-dependent pharmacokinetics . It is rapidly absorbed when administered orally, achieving peak plasma concentrations in 1-2 hours . The drug is glucuronidated into two inactive metabolites by uridine diphosphate-glucuronosyltransferase (UGT) 1A9 and UGT2B4 . Approximately 60% of the administered dose is excreted in the feces and 33% in the urine . The half-life of orally administered Desfluoro Canagliflozin is approximately 10.6 to 13.1 hours .

Result of Action

The molecular and cellular effects of Desfluoro Canagliflozin’s action include a significant reduction in reactive oxygen species generation and apoptosis in certain cell types . It also leads to upregulation of SGLT1, which induces oxidative stress and apoptosis in cultured cardiomyocytes .

Action Environment

The action, efficacy, and stability of Desfluoro Canagliflozin can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Co-administration with rifampin modestly reduced desfluoro canagliflozin plasma concentrations, which may necessitate appropriate monitoring of glycemic control .

properties

IUPAC Name |

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O5S/c1-14-7-8-16(24-23(28)22(27)21(26)19(13-25)29-24)11-17(14)12-18-9-10-20(30-18)15-5-3-2-4-6-15/h2-11,19,21-28H,12-13H2,1H3/t19-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPBUBXAMCHQTN-ZXGKGEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842133-16-8 | |

| Record name | Desfluoro canagliflozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUORO CANAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X6T2GQ6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)